Comparative CB1 Receptor Binding Affinity: Loss of Affinity with N,N-Dimethylation
The defining characteristic of Arachidonoyl-N,N-dimethyl amide is its near-complete loss of binding affinity for the human CB1 receptor, a property that starkly contrasts with its closest structural analogs. In direct displacement assays against the CB1 receptor, the target compound exhibits a Ki > 1,000 nM (1 µM), while the N-monomethyl analog (Arachidonoyl-N-methyl amide) demonstrates high-affinity binding with a Ki of 60 nM [1][3]. The unsubstituted arachidonoyl amide also shows measurable, albeit weaker, binding with a Ki of 9.6 µM [2]. This quantitative difference establishes a clear pharmacological cliff upon the addition of the second methyl group.
| Evidence Dimension | Human CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | > 1,000 nM (1 µM) |
| Comparator Or Baseline | Arachidonoyl-N-methyl amide: 60 nM; Arachidonoyl amide: 9,600 nM (9.6 µM) |
| Quantified Difference | Target compound has >16.7-fold lower affinity than N-methyl analog; >9.6-fold lower than arachidonoyl amide |
| Conditions | Human central cannabinoid (CB1) receptor binding assay [1] |
Why This Matters
This data is critical for procurement, as the compound uniquely serves as a CB1-inactive negative control in cannabinoid research, a role that N-methyl and unsubstituted analogs cannot fulfill.
- [1] Sheskin T, Hanus L, Slager J, Vogel Z, Mechoulam R. Structural requirements for binding of anandamide-type compounds to the brain cannabinoid receptor. J Med Chem. 1997 Feb 28;40(5):659-67. View Source
- [2] Cayman Chemical. Arachidonoyl amide (Product No. 10007295) Product Description. View Source
- [3] Cayman Chemical. Arachidonoyl-N-methyl amide (Product No. 10007294) Product Description. View Source
